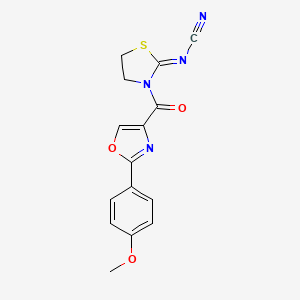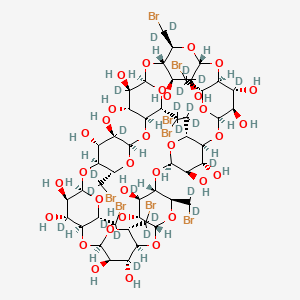
Octakis-(6-bromo-6-deoxy)-|A-cyclodextrin-d24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 is a perbrominated derivative of γ-cyclodextrin. This compound is characterized by the substitution of bromine atoms at the primary hydroxyl groups of the γ-cyclodextrin molecule. It is commonly used as an intermediate in the modification of cyclodextrins and has applications in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 involves the bromination of γ-cyclodextrin. The primary hydroxyl groups of γ-cyclodextrin are selectively brominated using reagents such as phosphorus tribromide (PBr3) or bromine (Br2) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out under controlled temperature conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in solvents such as DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Major Products Formed:
Substitution Products: Compounds with azide, thiol, or other functional groups replacing the bromine atoms.
Reduction Products: γ-cyclodextrin with hydrogen atoms replacing the bromine atoms.
Oxidation Products: Oxidized derivatives of γ-cyclodextrin
Aplicaciones Científicas De Investigación
Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of modified cyclodextrins for various applications.
Biology: Employed in the study of molecular interactions and as a host molecule in supramolecular chemistry.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form inclusion complexes with various drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 involves its ability to form inclusion complexes with various guest molecules. The bromine atoms at the primary side of the cyclodextrin molecule create a hydrophobic cavity that can encapsulate hydrophobic guest molecules. This encapsulation can enhance the solubility, stability, and bioavailability of the guest molecules. The compound can also interact with biological membranes and proteins, influencing their function and activity .
Comparación Con Compuestos Similares
Heptakis-(6-bromo-6-deoxy)-β-cyclodextrin: A perbrominated derivative of β-cyclodextrin with similar properties but different cavity size.
Octakis-(6-deoxy-6-iodo)-γ-cyclodextrin: An iodinated derivative of γ-cyclodextrin with similar chemical reactivity but different halogen atoms.
Octakis-(6-deoxy-6-chloro)-γ-cyclodextrin: A chlorinated derivative of γ-cyclodextrin with similar properties but different halogen atoms
Uniqueness: Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms enhances its ability to form stable inclusion complexes and provides unique reactivity in chemical reactions .
Propiedades
Fórmula molecular |
C48H72Br8O32 |
|---|---|
Peso molecular |
1824.4 g/mol |
Nombre IUPAC |
(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44S,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis[bromo(dideuterio)methyl]-42,44,45,47,49,51,53,56-octadeuterio-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H72Br8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,17D,18D,19D,20D,21D,30D,31D,32D/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48- |
Clave InChI |
ONWAJCGYJSVQSX-PNIYBXFPSA-N |
SMILES isomérico |
[2H][C@]1([C@H]([C@H]2O[C@H]3[C@@H]([C@@]([C@@H](O[C@H]4[C@@H]([C@@]([C@@H](O[C@H]5[C@@H]([C@]([C@@H](O[C@@H]6[C@H](O[C@@H]([C@@H]([C@@]6([2H])O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@]7([2H])O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@@]8([2H])O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@@]9([2H])O)O)O[C@@H]1[C@H](O2)C([2H])([2H])Br)C([2H])([2H])Br)C([2H])([2H])Br)C([2H])([2H])Br)C([2H])([2H])Br)O[C@@H]5C([2H])([2H])Br)([2H])O)O)O[C@@H]4C([2H])([2H])Br)([2H])O)O)O[C@@H]3C([2H])([2H])Br)([2H])O)O)O)O |
SMILES canónico |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CBr)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


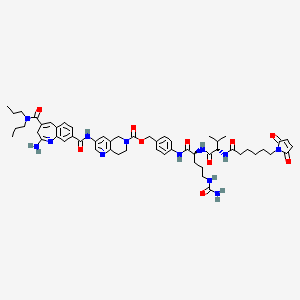
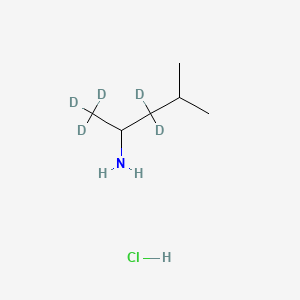

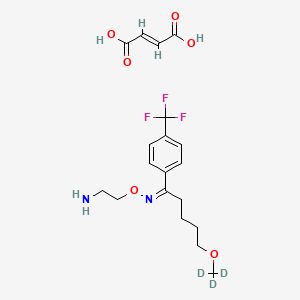
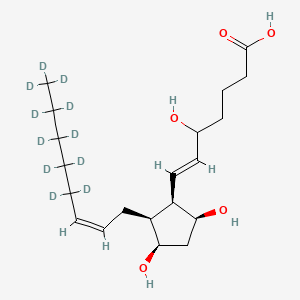
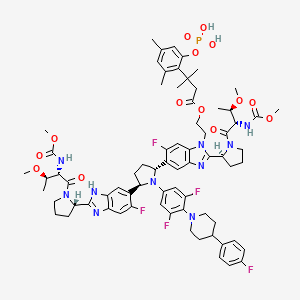
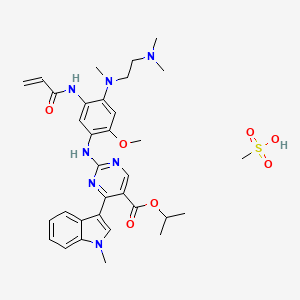
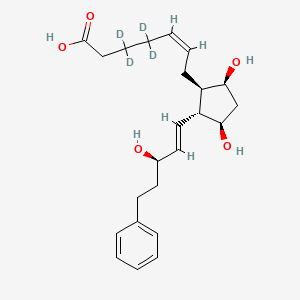
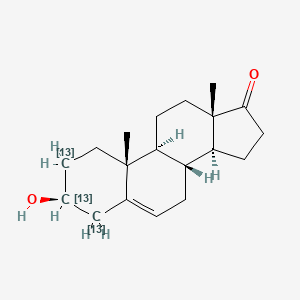
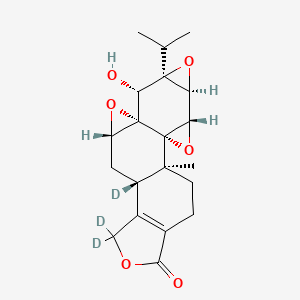
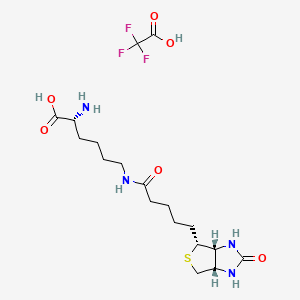
![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)
